molecular formula C22H22ClN3O4S B11257841 N1-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

N1-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

Cat. No.: B11257841
M. Wt: 459.9 g/mol
InChI Key: OQNXGKJALGVXQT-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thioamide in the presence of a base such as potassium carbonate.

    Alkylation: The thiazole intermediate is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Oxalamide Formation: The final step involves the reaction of the alkylated thiazole with 3,4-dimethoxyaniline and oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles or chlorophenyl derivatives.

Scientific Research Applications

N1-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N1-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, blocking its activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22ClN3O4S

Molecular Weight

459.9 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide

InChI

InChI=1S/C22H22ClN3O4S/c1-13-19(31-22(25-13)14-4-6-15(23)7-5-14)10-11-24-20(27)21(28)26-16-8-9-17(29-2)18(12-16)30-3/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28)

InChI Key

OQNXGKJALGVXQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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